molecular formula C25H27N5O4S B2453431 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1357783-07-3

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2453431
CAS No.: 1357783-07-3
M. Wt: 493.58
InChI Key: JMQMGYLRKMEINV-UHFFFAOYSA-N
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Description

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4S and its molecular weight is 493.58. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-9-6-7-12-20(17)34-4)35-15-21(31)26-18-10-8-11-19(13-18)33-3/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQMGYLRKMEINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[4,3-d]pyrimidines. This class is recognized for its diverse biological activities, including anti-inflammatory and anticancer properties. The unique structural features of this compound enhance its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C25H26N5O3SC_{25}H_{26}N_{5}O_{3}S, with a molecular weight of approximately 495.6 g/mol. Its structure incorporates several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC₁₈H₂₃N₅O₃S
Molecular Weight495.6 g/mol
StructurePyrazolo[4,3-d]pyrimidine core with thioether and acetamide functionalities

Anticancer Properties

Recent studies have indicated that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced proliferation of cancer cells.

Case Study:
A study published in BioRxiv explored the synthesis and biological evaluation of pyrazolo derivatives, highlighting their potential as CDK inhibitors. The results showed that modifications to the pyrazolo structure could enhance selectivity and potency against various cancer cell lines .

Anti-inflammatory Activity

In addition to anticancer effects, the compound has been assessed for anti-inflammatory properties. Pyrazolo derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings:
A study demonstrated that similar compounds effectively reduced inflammation markers in vitro, suggesting that this compound may also possess similar properties .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The thioether group may enhance binding affinity to target proteins, while the acetamide moiety could facilitate cellular uptake.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo Core: This involves reacting appropriate precursors under controlled conditions.
  • Thioether Formation: A thiol compound is introduced to create the thioether linkage.
  • Acetamide Introduction: The final step involves attaching the acetamide group through acylation reactions.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Scientific Research Applications

Overview

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide is a compound with significant potential in medicinal chemistry. Its complex structure incorporates a pyrazolo[4,3-d]pyrimidine core, known for diverse biological activities. This article explores its applications, including anti-inflammatory and anticancer properties, along with synthesis methods and structure-activity relationships.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of the pyrazolo[4,3-d]pyrimidine class exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Key Findings:

  • Inhibition of COX Enzymes: Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib. Some derivatives reported IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties.

Mechanism of Action:
The presence of electron-donating substituents enhances the compound's ability to stabilize the enzyme-inhibitor complex, thus reducing prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses.

Anticancer Potential

Studies have explored the anticancer activity of this compound through various pathways. The pyrazolo[4,3-d]pyrimidine derivatives are known to interact with multiple cellular targets involved in cancer proliferation and survival.

Case Studies:

  • A study demonstrated that similar compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action:
The anticancer effects are attributed to the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Structure–Activity Relationship (SAR)

The efficacy of this compound can be linked to its unique structural features:

Key Structural Components:

  • Sulfanyl Group: Essential for interaction with biological targets.
  • Acetamide Functional Group: Enhances solubility and bioavailability.
  • Substituted Aromatic Rings: Facilitate better membrane permeability and binding affinity to targets.

Q & A

Q. What synthetic methodologies are employed to construct the pyrazolo[4,3-d]pyrimidinone core of this compound?

The pyrazolo[4,3-d]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions. For example, a multi-step approach involves coupling substituted pyrazole intermediates with thioacetamide derivatives under basic conditions. Key steps include Suzuki-Miyaura cross-coupling for introducing aryl groups and thiol-alkylation for sulfur incorporation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-oxidized sulfones.

Q. How is the structural integrity of this compound validated during synthesis?

Post-synthetic characterization combines single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination (e.g., confirming the 6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidinone tautomer) and spectroscopic methods. Nuclear Overhauser Effect (NOE) NMR experiments resolve stereochemical ambiguities, while high-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Advanced Research Questions

Q. What computational strategies are recommended to predict regioselectivity in thioether bond formation?

Density Functional Theory (DFT) calculations can model transition states to predict preferential sulfur substitution at the pyrimidinone C5 position versus competing sites. Reaction path search algorithms (e.g., GRRM) combined with quantum mechanical/molecular mechanical (QM/MM) simulations identify low-energy pathways, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported pharmacological data for structurally analogous compounds?

Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) often arise from assay variability (e.g., ATP concentration in enzymatic assays) or impurities. Rigorous orthogonal validation—using isothermal titration calorimetry (ITC) for binding affinity and CRISPR-edited cell lines for target specificity—helps isolate true structure-activity relationships .

Q. What experimental designs mitigate degradation of the 7-oxo group under physiological conditions?

Stability studies in simulated biological matrices (e.g., PBS with 10% FBS) paired with LC-MS/MS degradation profiling identify vulnerable sites. Prodrug strategies, such as masking the oxo group as a ketal or ester, enhance metabolic stability. Accelerated stability testing under thermal and photolytic stress guides formulation optimization .

Q. How are solvent effects managed during large-scale crystallization to ensure polymorph control?

Polymorph screening via high-throughput slurry experiments in mixed solvents (e.g., ethanol/water) identifies thermodynamically stable forms. Process Analytical Technology (PAT), including in-situ Raman spectroscopy, monitors crystal nucleation and growth in real time, enabling precise control over particle size distribution .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to disentangle confounding variables in biological datasets. For synthetic pathways, kinetic profiling (e.g., reaction calorimetry) isolates rate-determining steps that may explain yield inconsistencies .
  • Experimental Design : Implement Design of Experiments (DoE) for reaction optimization, focusing on critical parameters like catalyst loading and temperature. For in vivo studies, utilize factorial designs to assess drug-drug interactions .

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